molecular formula C19H21F3N2O3 B1456742 2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester CAS No. 1311278-21-3

2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester

Cat. No. B1456742
M. Wt: 382.4 g/mol
InChI Key: XQVBYZOLVGHBQC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule . Unfortunately, there is limited information available about this specific compound. It’s worth noting that compounds with similar structures, such as trifluoromethylpyridine derivatives, are important ingredients for the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of similar compounds often involves catalytic protodeboronation of pinacol boronic esters . Protodeboronation using the less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi has been reported .

Scientific Research Applications

Chemical Synthesis and Biological Activity

Research on similar pyrimidine derivatives has shown their synthesis and evaluation for biological activities. For instance, the synthesis of ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates, which were evaluated in spontaneously beating and electrically driven atria from guinea pigs, highlighted their potential as positive inotropic agents, indicating possible applications in cardiovascular research (Dorigo et al., 1996).

Pharmacological Applications

Another study explored the preparation of 1-acyloxyethyl esters of cefotiam, demonstrating improved oral bioavailability, suggesting potential improvements in drug delivery systems for enhanced therapeutic efficacy (Yoshimura, Hamaguchi, & Yashiki, 1986).

Anti-Inflammatory and Analgesic Research

Derivatives of naproxen, a known anti-inflammatory drug, were synthesized and assessed for their analgesic and anti-inflammatory activities in vivo, presenting less ulcerogenic properties than traditional treatments and indicating potential for the development of safer anti-inflammatory medications (Berk et al., 2009).

properties

IUPAC Name

ethyl 2-[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O3/c1-5-26-18(25)12(2)27-15-8-6-7-13(9-15)16-10-14(19(20,21)22)11-23-17(16)24(3)4/h6-12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVBYZOLVGHBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC(=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester

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